molecular formula C12H15N3O2S B2974357 N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1428375-06-7

N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2974357
CAS No.: 1428375-06-7
M. Wt: 265.33
InChI Key: RIXLLWVWFSKYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide group at position 3. The carboxamide moiety is further linked to a 2-(furan-3-yl)ethyl chain.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-3-10-11(18-15-14-10)12(16)13-6-4-9-5-7-17-8-9/h5,7-8H,2-4,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXLLWVWFSKYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step process:

  • Preparation of the starting materials: : Furan, ethyl bromide, and 4-propyl-1,2,3-thiadiazole-5-carboxamide.

  • Formation of the intermediate: : This involves the reaction of furan with ethyl bromide under specific conditions to form 2-(furan-3-yl)ethyl bromide.

  • Coupling reaction: : The intermediate is then reacted with 4-propyl-1,2,3-thiadiazole-5-carboxamide in the presence of a suitable base and solvent to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors may also be employed for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: : The furan ring can undergo oxidation, leading to the formation of corresponding furanones.

  • Reduction: : The carboxamide group can be reduced to form corresponding amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the furan ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.

  • Reduction: : Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under specific conditions.

  • Substitution: : Common reagents include halogens or other nucleophiles under controlled conditions.

Major Products Formed

  • Oxidation: : Furanones or furan carboxylic acids.

  • Reduction: : Amines and other reduced derivatives.

  • Substitution: : Various substituted furans and thiadiazoles.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound used in scientific research with a structure that includes a thiadiazole ring, a pyrazole moiety, and a furan substituent. The carboxamide functional group in its structure may enhance the compound's solubility and biological activity, suggesting potential applications in pharmaceuticals and agrochemicals.

Structural Features and Synthesis

This compound features a combination of functional groups that may enhance its biological activity. Its synthesis involves multi-step organic synthesis techniques, which may include the formation of thiadiazole rings, introduction of furan substituents, and amidation to form the carboxamide group. Methodologies vary based on available reagents and desired yields.

Related Compounds and Their Activities

Various compounds containing thiadiazole and furan rings exhibit biological activities:

  • Antimicrobial Activity 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole, which contains furan and pyrazole rings, exhibits antimicrobial activity.
  • Anticancer Activity A thiazole derivative with furan, 1-(2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yloxy)ethanone, demonstrates anticancer activity.
  • Antimicrobial Activity N-(4-methylthiazol-5-carboxamide), which contains thiazole with carboxamide, shows antimicrobial activity.

Potential Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide's unique combination of functional groups allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

Cytotoxic Properties of Thiadiazole Derivatives

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide largely depends on its interaction with molecular targets. The furan ring and thiadiazole ring can interact with specific enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with specific amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of 1,2,3-thiadiazole carboxamides, which exhibit structural diversity based on substituents and side chains. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of 1,2,3-Thiadiazole Carboxamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide 4-propyl, 5-carboxamide linked to 2-(furan-3-yl)ethyl C₁₂H₁₅N₃O₂S ~289.33 Combines furan’s electron-rich aromaticity with thiadiazole’s rigidity.
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide 4-propyl, 5-carboxamide linked to thienopyrimidinone C₁₈H₁₉N₃O₂S₂ 349.4 Thienopyrimidinone substituent may enhance π-π stacking interactions.
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide 4-propyl, 5-carboxamide linked to fluorinated benzothiadiazole Not provided Not provided Fluorine and sulfone groups likely improve metabolic stability.
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 4-methyl, 5-carboxamide linked to triazolone-furan C₁₅H₁₆N₆O₃S 360.4 Triazolone ring introduces additional hydrogen-bonding sites.

Key Differences and Implications

Replacement of the furan-3-yl group with a thienopyrimidinone (as in ) introduces a larger aromatic system, which may improve binding to hydrophobic pockets in biological targets.

Electron-Donating vs. Electron-Withdrawing Groups :

  • The furan-3-yl substituent is electron-rich, which could facilitate interactions with electron-deficient regions in enzymes or receptors. In contrast, the fluorinated benzothiadiazole in contains electron-withdrawing groups (F, sulfone), likely altering electronic distribution and reactivity.

Heterocyclic Diversity :

  • The triazolone ring in adds a rigid, planar structure with hydrogen-bonding capacity, differing from the flexible ethyl-furan chain in the target compound. Such variations influence conformational dynamics and target selectivity.

Biological Activity

N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a thiadiazole ring and a furan moiety , which are known for their significant pharmacological activities. The presence of the carboxamide group enhances solubility and biological interactions. Its molecular formula is C12H15N3O2SC_{12}H_{15}N_{3}O_{2}S with a molecular weight of 265.33 g/mol .

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O₂S
Molecular Weight265.33 g/mol
CAS Number1428375-06-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance, compounds with similar structural features have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) .

In a comparative study, derivatives exhibited selective inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2) , which is crucial in tumor angiogenesis. Compounds were found to inhibit VEGFR-2 with IC50 values ranging from 7.4 to 11.5 nM , indicating strong potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : Many thiadiazole derivatives inhibit enzymes involved in cancer cell proliferation.
  • Interference with Cellular Signaling : By targeting pathways such as VEGFR signaling, these compounds can disrupt angiogenesis and tumor growth.
  • Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that may include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the furan moiety via electrophilic substitution reactions.
  • Final modification to incorporate the carboxamide group.

Case Studies and Research Findings

A notable study reported on the synthesis and evaluation of similar thiadiazole derivatives indicated promising results in terms of antiproliferative activity against human cancer cell lines . The study utilized MTT assays to quantify cell viability and found that certain derivatives had IC50 values comparable to established chemotherapeutic agents.

Another research effort focused on the structure–activity relationship (SAR) among various thiadiazole derivatives, revealing that modifications at specific positions significantly affected their biological activity . This insight is crucial for designing more potent analogs.

Q & A

Q. Yield Optimization Table :

StepReagents/ConditionsYield (%)Reference
Carboxylic acid activationHBTU, DIPEA, DMF, RT80–90*
Amide couplingAcetonitrile, 80°C, 3h55–65
PurificationSilica gel chromatography (ethyl acetate/hexane)55

*Theoretical activation efficiency.

Basic: Which spectroscopic techniques confirm structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the thiadiazole ring (δ 160–170 ppm for C=S/C=N), furan protons (δ 6.2–7.5 ppm), and propyl chain (δ 0.9–1.7 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate:hexane = 3:7) .

Basic: What in vitro assays screen for therapeutic potential?

Methodological Answer:

  • Anticancer Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compounds with IC50 < 20 μM warrant further study .
  • Antimicrobial Screening : Employ broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced: How to design SAR studies for bioactivity optimization?

Methodological Answer:

  • Modify substituents : Test analogs with varied alkyl chains (e.g., butyl instead of propyl) or substituted furans (e.g., 2-furan vs. 3-furan).
  • Bioisosteric replacement : Replace thiadiazole with oxadiazole or triazole cores to assess ring electronegativity effects .
  • Key Findings : Methyl groups on the furan ring (e.g., 2,5-dimethyl) enhance lipophilicity and membrane permeability, critical for anticancer activity .

Advanced: Computational strategies for target binding prediction?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like IDO1 (indoleamine 2,3-dioxygenase 1). Focus on hydrogen bonding with thiadiazole’s sulfur and nitrogen atoms .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., with IDO1’s heme-binding pocket).

Advanced: Resolving bioactivity vs. physicochemical property contradictions

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS = 1:9) or formulate as nanoparticles (e.g., PLGA encapsulation).
  • Permeability assays : Perform Caco-2 cell monolayer studies to identify efflux pump interactions.
  • Data reconciliation : If in vitro activity is high but solubility < 10 μg/mL, prioritize prodrug derivatives (e.g., esterification of the carboxamide) .

Advanced: Validating mechanism of action (e.g., anticancer)

Methodological Answer:

  • Apoptosis assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation kits.
  • Target inhibition : Measure IDO1 enzyme activity via kynurenine production (HPLC detection at 360 nm) .

Advanced: In vivo models for pharmacokinetics (PK) and toxicity

Methodological Answer:

  • Rodent PK studies : Administer 10 mg/kg IV/orally; collect plasma at 0.5, 2, 6, 12, 24h. Analyze via LC-MS/MS.
  • Toxicology : 28-day repeat-dose study in rats (50–200 mg/kg) with histopathology and serum biochemistry.

Advanced: Regioselective functionalization of thiadiazole

Methodological Answer:

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to block the carboxamide during alkylation.
  • Electrophilic substitution : Nitration at C4 of thiadiazole using HNO3/H2SO4 at 0°C .

Advanced: Stability under physiological conditions

Methodological Answer:

  • pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC.
  • Thermal stability : Store at 4°C, -20°C, and RT; assess purity changes over 30 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.